3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and a sulfanyl-imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the sulfanyl group: The imidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the sulfanyl group.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine and benzyl rings can be substituted by nucleophiles.
Oxidation and reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the imidazole ring can undergo reduction under suitable conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine or benzyl rings, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.
Biological research: The compound can be used as a probe to study biological processes involving sulfur-containing groups or imidazole rings.
Industrial applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The imidazole ring can interact with metal ions or other functional groups in the target protein, while the sulfanyl group can form covalent bonds or participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole and sulfanyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-chlorobenzyl sulfide: Contains the sulfanyl group but lacks the pyridine and imidazole rings, limiting its applications in medicinal chemistry.
1H-imidazole-1-yl derivatives: These compounds have the imidazole ring but may not have the same substitution pattern, affecting their chemical and biological properties.
Uniqueness
3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer a distinct set of chemical reactivities and biological activities. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (sulfanyl) groups allows for fine-tuning of its properties for specific applications.
Properties
IUPAC Name |
3-chloro-2-[2-[(4-chlorophenyl)methylsulfanyl]imidazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3S/c17-12-3-1-10(2-4-12)9-25-15-22-5-6-24(15)14-13(18)7-11(8-23-14)16(19,20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRFSJJFJLFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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